![molecular formula C15H15ClN2 B11853429 9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine CAS No. 62933-24-8](/img/structure/B11853429.png)
9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine is a complex organic compound that belongs to the class of indole alkaloids. This compound is characterized by its unique structural framework, which includes a chloro-substituted indole fused to a quinolizine ring system. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the cyclization of an imine with acrylic acid, followed by reduction . This method is efficient and yields the desired compound with good purity. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine undergoes various chemical reactions, including:
Scientific Research Applications
9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various indole alkaloids and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: It is used in the synthesis of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to interact with various biological receptors, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activities .
Comparison with Similar Compounds
9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine can be compared with other similar compounds, such as:
1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine: This compound is a key precursor to eburnane alkaloids and shares a similar structural framework.
Flavopereirine: Another indole alkaloid with significant biological activities, synthesized through similar synthetic routes.
Isogeissoschizines: These compounds are derived from similar indole frameworks and exhibit interesting biological properties.
The uniqueness of this compound lies in its chloro substitution, which can significantly influence its chemical reactivity and biological activities.
Properties
CAS No. |
62933-24-8 |
|---|---|
Molecular Formula |
C15H15ClN2 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
9-chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine |
InChI |
InChI=1S/C15H15ClN2/c16-10-4-5-13-12(9-10)11-6-8-18-7-2-1-3-14(18)15(11)17-13/h3-5,9,17H,1-2,6-8H2 |
InChI Key |
XEDMACSZGKIOGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C3=C(CCN2C1)C4=C(N3)C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


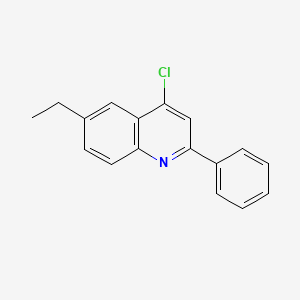


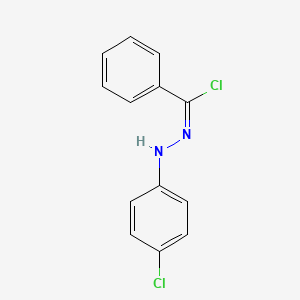
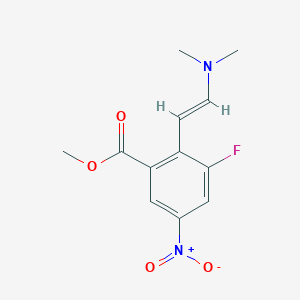
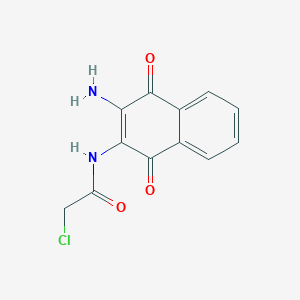
![6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine](/img/structure/B11853402.png)
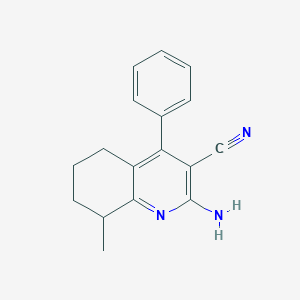

![N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide](/img/structure/B11853421.png)
![Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B11853425.png)

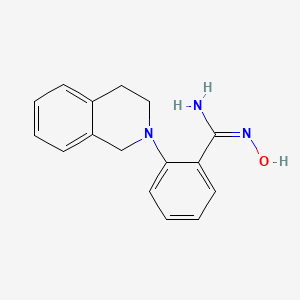
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11853439.png)
